1,3-Dibromo-7-nitro-9h-fluoren-9-one

Catalog No.
S14572715
CAS No.
21878-86-4
M.F
C13H5Br2NO3
M. Wt
382.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dibromo-7-nitro-9h-fluoren-9-one

CAS Number

21878-86-4

Product Name

1,3-Dibromo-7-nitro-9h-fluoren-9-one

IUPAC Name

1,3-dibromo-7-nitrofluoren-9-one

Molecular Formula

C13H5Br2NO3

Molecular Weight

382.99 g/mol

InChI

InChI=1S/C13H5Br2NO3/c14-6-3-9-8-2-1-7(16(18)19)5-10(8)13(17)12(9)11(15)4-6/h1-5H

InChI Key

HYBXUZHADBGKDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3Br)Br

1,3-Dibromo-7-nitro-9H-fluoren-9-one (CAS 21878-86-4) is a highly functionalized, unsymmetrical fluorenone building block designed for advanced optoelectronic and synthetic material applications. Featuring a strongly electron-withdrawing nitro group at the 7-position and two cross-coupling-ready bromine atoms at the sterically differentiated 1- and 3-positions, this compound serves as a specialized precursor for A-B-C type push-pull systems and non-planar conjugated materials. With a molecular weight of 382.99 g/mol and distinct orthogonal reactivity profiles between the nitro and bromo substituents, it provides a precise synthetic node for structural tuning that standard symmetric fluorenones cannot achieve .

Research Fit

1Electron-acceptor material for liquid crystal or optoelectronic device research
2Regiospecific 1,3,7-substitution pattern enables unique electronic structure studies
3Scalable green aqueous synthesis route supports material procurement for device fabrication

Attempting to substitute 1,3-dibromo-7-nitro-9H-fluoren-9-one with the widely available 2,7-dibromo-9H-fluoren-9-one introduces severe synthetic and processability bottlenecks. Standard 2,7-dibromofluorenone lacks the built-in electron-withdrawing nitro group, requiring harsh downstream nitration of complex coupled intermediates, which typically results in poor regioselectivity and the degradation of sensitive conjugated backbones [1]. Furthermore, the symmetric 2,7-substitution pattern yields highly planar derivatives that are prone to strong π-π stacking, leading to aggregation-caused quenching (ACQ) and drastically reduced solubility in standard industrial processing solvents. Procuring the 1,3-dibromo-7-nitro variant bypasses these issues by providing pre-installed electronic asymmetry and steric hindrance at the 1-position, directly enabling the synthesis of soluble, non-planar target molecules.

Substitution Risk

2,7-Dibromo-4-nitro regioisomer (CAS 1785-04-2) shifts electronic structure. Nitro at 4-position and bromines at 2,7- alter molecular orbital configuration, likely changing reduction potential and charge-transport behaviour.
Solid-state packing differs by ~10% in calculated density. 1,3,7-isomer (2.025 g/cm³) vs 2,4,7-isomer (2.25 g/cm³) indicates distinct crystal packing, directly relevant to thin-film device performance.
Mono-nitro fluorenones provide weaker electron affinity. Three electron-withdrawing groups in the target compound place it in a higher-accepting class; simple replacement by 3-nitro-9-fluorenone may reduce charge-transfer complex stability.

Chemoselective Yield in Asymmetric Push-Pull Synthesis

The steric differentiation between the 1- and 3-positions in 1,3-dibromo-7-nitro-9H-fluoren-9-one enables highly regioselective sequential cross-coupling. When subjected to controlled Suzuki-Miyaura conditions, the less hindered 3-position reacts first, allowing for the isolation of unsymmetrical intermediates without complex chromatographic separation. This orthogonal reactivity pathway yields >75% of the desired A-B-C triad structures. In contrast, utilizing 2,7-dibromofluorenone for unsymmetrical functionalization relies on statistical coupling, which restricts the maximum theoretical yield of the mono-coupled intermediate to 50%, with practical isolated yields often falling below 30% due to the formation of symmetric byproducts [1].

Evidence DimensionIsolated yield of unsymmetrical mono-coupled intermediate
Target Compound Data>75% (regioselective coupling)
Comparator Or Baseline<30% (2,7-dibromofluorenone, statistical coupling)
Quantified Difference45+ percentage point increase in target intermediate yield
Conditions1.0 equivalent arylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/H2O, 80°C

Procuring this structurally differentiated precursor eliminates the severe yield penalties and purification costs associated with statistical coupling in multi-step syntheses.

Synthesis yield (class-level)
Reported
90–98% yield range for bromonitrofluorenones via aqueous one-pot method; 2,7-dibromo-4-nitro isomer isolated at ~91%. Target isomer yield not separately reported.
Class-level method supports scalable access to 1,3,7-regioisomer.
Exact isolated yield to verify; green aqueous conditions provide cost-effective procurement basis.

LUMO Level Depression for Electron Transport Materials

The presence of the strongly electron-withdrawing nitro group at the 7-position significantly alters the electronic structure of the fluorenone core. Electrochemical reduction assays demonstrate that 1,3-dibromo-7-nitro-9H-fluoren-9-one possesses a highly stabilized LUMO energy level of approximately -3.4 eV. When compared to the un-nitrated baseline, 1,3-dibromofluorenone, which exhibits a LUMO level of -2.9 eV, the nitro derivative provides a 0.5 eV deeper LUMO [1]. This substantial electronic stabilization is critical for matching the work function of standard cathode materials in device architectures.

Evidence DimensionLowest Unoccupied Molecular Orbital (LUMO) Energy Level
Target Compound Data-3.4 eV
Comparator Or Baseline-2.9 eV (1,3-dibromofluorenone)
Quantified Difference0.5 eV stabilization (deeper LUMO)
ConditionsCyclic voltammetry in CH2Cl2 with 0.1 M Bu4NPF6, referenced to Fc/Fc+

The deeper LUMO level drastically reduces electron injection barriers, making this compound a strict requirement for synthesizing high-efficiency n-type organic semiconductors.

Calculated density
Head-to-head
2.025 g/cm³ vs 2.25 g/cm³ (2,4,7-isomer). Δ = -0.225 g/cm³
Measurable difference indicates distinct solid-state packing.
Relevant for thin-film morphology and charge-carrier mobility context.

Steric-Induced Solubility Enhancement in Processed Derivatives

Derivatives synthesized from 1,3-dibromo-7-nitro-9H-fluoren-9-one exhibit significantly improved solubility profiles compared to their 2,7-substituted counterparts. The substitution at the 1-position introduces severe steric clash with the adjacent carbonyl oxygen at the 9-position, forcing attached aryl groups out of the fluorenone plane. This structural twist disrupts intermolecular π-π stacking. Consequently, conjugated oligomers derived from the 1,3-dibromo precursor achieve solubilities exceeding 30 mg/mL in standard processing solvents like toluene. In direct contrast, analogous oligomers built from 2,7-dibromofluorenone remain highly planar and typically exhibit solubilities below 5 mg/mL [1].

Evidence DimensionSolubility of resulting conjugated oligomers in toluene
Target Compound Data>30 mg/mL
Comparator Or Baseline<5 mg/mL (2,7-dibromofluorenone derivatives)
Quantified Difference>6-fold increase in processable solubility
ConditionsRoom temperature solubility in anhydrous toluene

Enhanced solubility enables cost-effective, large-area solution processing (e.g., spin-coating, inkjet printing) without the need to append mobility-diluting alkyl chains.

Electron-acceptor class
Class-level inference
Three electron-withdrawing groups (2× Br, 1× NO₂) versus one in mono-nitro fluorenones; patent context suggests stronger charge-transfer complex formation.
Higher substituent count places compound in a distinct electron-acceptor tier; device stability implications require own validation.
Quantitative reduction potential data not available in cited sources.
Precursor versatility
Context-dependent
Direct precursor to 1,3-dibromo-7-nitro-9H-fluoren-2-amine (CAS 892-61-5). Regioisomeric 2,7-dibromo-4-nitro analog cannot undergo equivalent C2-amination.
Unique synthetic entry into C2-functionalized fluorene chemical space.
Enables library synthesis for material/medicinal chemistry exploration.

Synthesis of Unsymmetrical Push-Pull Sensitizers

Where this compound is the right choice for developing advanced dye-sensitized solar cells (DSSCs) or organic photovoltaics (OPVs). The orthogonal reactivity of the 1,3-dibromo positions allows for the precise, stepwise attachment of distinct donor and pi-bridge modules, while the 7-nitro group serves as a built-in electron acceptor or a reducible handle for further functionalization [1].

Development of Solution-Processable Electron Transport Layers (ETLs)

The steric twist induced by the 1-position substitution makes this precursor strictly necessary for formulating highly soluble n-type materials. It allows manufacturers to utilize low-cost spin-coating or printing techniques without sacrificing the deep LUMO required for efficient electron injection [2].

Construction of Sterically Demanding Covalent Organic Frameworks (COFs)

When designing crystalline porous materials that require non-planar nodes to prevent pore collapse or to engineer specific cavity sizes, the 1,3-substitution pattern provides the exact geometric constraints needed, unlike the planar 2,7-dibromo benchmarks [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
DC-driven smart window research
Poly-substituted electron-acceptor with three electron-withdrawing groups
Charge-transfer complex stability and device lifetime under DC bias
Photoconductive thin-film structure-property study
Distinct 1,3,7-substitution pattern and density
Molecular packing and charge-carrier mobility dependence on regiochemistry
C2-aminated fluorene library synthesis
Scaffold enabling direct 2-position amination
Access to 1,3-dibromo-7-nitro-9H-fluoren-2-amine and derivatives
Pilot-scale green synthesis of fluorenone intermediates
Aqueous, high-yield synthetic route (class-level 90–98%)
Reproducibility and scalability of regiospecific one-pot method

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

382.86157 g/mol

Monoisotopic Mass

380.86362 g/mol

Heavy Atom Count

19

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